molecular formula C21H14N2O3 B3832969 3-(1-Oxo-4-phenylphthalazin-2-yl)benzoic acid

3-(1-Oxo-4-phenylphthalazin-2-yl)benzoic acid

Cat. No.: B3832969
M. Wt: 342.3 g/mol
InChI Key: HHQKBSQQKXJOMJ-UHFFFAOYSA-N
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Description

3-(1-Oxo-4-phenylphthalazin-2-yl)benzoic acid is a complex organic compound that belongs to the class of phthalazine derivatives. Phthalazine derivatives are known for their significant biological activities and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Oxo-4-phenylphthalazin-2-yl)benzoic acid typically involves the reaction of phthalic anhydride with hydrazine to form phthalazine. This intermediate is then reacted with benzoyl chloride under specific conditions to yield the final product . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(1-Oxo-4-phenylphthalazin-2-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(1-Oxo-4-phenylphthalazin-2-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Oxo-4-phenylphthalazin-2-yl)benzoic acid involves its interaction with various molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase-2 (COX-2) enzymes, reducing inflammation . The compound’s structure allows it to interact with specific proteins and pathways, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Oxo-4-phenylphthalazin-2-yl)benzoic acid is unique due to its specific combination of a phthalazine ring and a benzoic acid moiety. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(1-oxo-4-phenylphthalazin-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O3/c24-20-18-12-5-4-11-17(18)19(14-7-2-1-3-8-14)22-23(20)16-10-6-9-15(13-16)21(25)26/h1-13H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQKBSQQKXJOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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